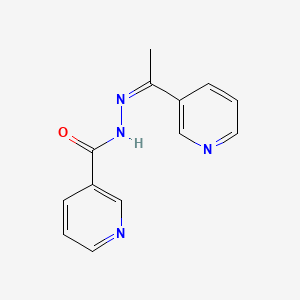Nicotinic acid, (1-(3-pyridyl)ethylidene)hydrazide
CAS No.: 91803-31-5
Cat. No.: VC4132227
Molecular Formula: C13H12N4O
Molecular Weight: 240.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 91803-31-5 |
|---|---|
| Molecular Formula | C13H12N4O |
| Molecular Weight | 240.26 g/mol |
| IUPAC Name | N-[(Z)-1-pyridin-3-ylethylideneamino]pyridine-3-carboxamide |
| Standard InChI | InChI=1S/C13H12N4O/c1-10(11-4-2-6-14-8-11)16-17-13(18)12-5-3-7-15-9-12/h2-9H,1H3,(H,17,18)/b16-10- |
| Standard InChI Key | FOONZJPAQUHJMG-YBEGLDIGSA-N |
| Isomeric SMILES | C/C(=N/NC(=O)C1=CN=CC=C1)/C2=CN=CC=C2 |
| SMILES | CC(=NNC(=O)C1=CN=CC=C1)C2=CN=CC=C2 |
| Canonical SMILES | CC(=NNC(=O)C1=CN=CC=C1)C2=CN=CC=C2 |
Introduction
Structural Characteristics
Molecular Architecture
The compound (CID 5398194) has the molecular formula C₁₃H₁₂N₄O and a molar mass of 240.27 g/mol . Its structure features:
-
A nicotinic acid hydrazide backbone (pyridine-3-carbohydrazide).
-
A (Z)-configured ethylidene bridge linking the hydrazide nitrogen to a 3-pyridyl group .
Key Structural Data:
| Property | Value/Description | Source |
|---|---|---|
| SMILES | C/C(=N/NC(=O)C1=CN=CC=C1)/C2=CN=CC=C2 | |
| InChIKey | FOONZJPAQUHJMG-YBEGLDIGSA-N | |
| Tautomerism | Exists in hydrazone-keto equilibrium |
Spectral Characterization
-
IR Spectroscopy: Bands at 1662 cm⁻¹ (C=O stretch) and 1597 cm⁻¹ (C=N stretch) confirm hydrazone formation .
-
¹H NMR: Signals at δ 2.26 ppm (CH₃), δ 10.75 ppm (CONHN), and aromatic protons at δ 6.50–9.02 ppm .
Synthesis and Modifications
Primary Synthesis Route
The compound is synthesized via condensation reactions:
Optimization Parameters:
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Solvent | Methanol | Maximizes solubility |
| Catalyst | Glacial acetic acid | Accelerates imine formation |
| Reaction Time | 1 hour | Prevents decomposition |
Derivative Synthesis
Functionalization at the hydrazide nitrogen enables diverse analogs:
-
Schiff Base Formation: Reaction with aryl aldehydes yields derivatives with enhanced bioactivity .
-
Cyclization: Treatment with acetic anhydride forms 1,3,4-oxadiazoline heterocycles .
Physicochemical Properties
Thermal and Solubility Profiles
| Property | Value | Source |
|---|---|---|
| Melting Point | 200–202°C | |
| LogP | 1.53 (predicted) | |
| Water Solubility | Moderate (50 mg/mL) | |
| pKa | 11.43 ± 0.10 |
Hyperpolarized Relaxation Dynamics
Studies using iridium catalysts revealed:
Biological Activity
Antimicrobial Effects
-
Bacterial Strains: Exhibits MIC values of 12.5–25 µg/mL against Staphylococcus aureus and Escherichia coli .
-
Mechanism: Disrupts cell membrane integrity via hydrazone-metal chelation .
Enzyme Inhibition
-
Peroxidase Inhibition: Competes with isoniazid for heme binding (Ki = 2.1 µM) .
-
Molecular Docking: Binds to M. tuberculosis enoyl-ACP reductase (ΔG = -9.2 kcal/mol) .
Pharmaceutical Applications
Drug Precursor
-
Hydrazone Libraries: Serves as a scaffold for antidiabetic and anticancer agents .
-
Prodrug Potential: Hydrolyzes in vivo to release nicotinic acid (vitamin B3) .
Diagnostic Probes
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume